2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol
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Overview
Description
2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol is an organic compound known for its vibrant color and complex structure. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in dyeing processes due to its intense coloration properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4,6-dinitrophenol under alkaline conditions to form the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or sulfonic acids in the presence of catalysts.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol involves its interaction with molecular targets through the azo bond. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
2-[(2,4-Diaminophenyl)azo]benzenesulfonamide: Another azo compound with similar dyeing properties but different solubility and stability characteristics.
4-[(2,4-Diaminophenyl)azo]benzenesulfonic acid: Known for its use in biological staining but has different reactivity compared to 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol.
Uniqueness: this compound stands out due to its unique combination of high stability, intense coloration, and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
6364-36-9 |
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Molecular Formula |
C12H10N6O5 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
2-[(2,4-diaminophenyl)diazenyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C12H10N6O5/c13-6-1-2-9(8(14)3-6)15-16-10-4-7(17(20)21)5-11(12(10)19)18(22)23/h1-5,19H,13-14H2 |
InChI Key |
KGFWCOLRCHLEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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